molecular formula C24H24N2O6 B3844867 N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide

N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide

Cat. No.: B3844867
M. Wt: 436.5 g/mol
InChI Key: HHUPCROBDPVFIF-UHFFFAOYSA-N
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Description

N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide is an organic compound with the molecular formula C24H24N2O6. This compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to a benzene-1,4-dicarboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 2,4-dimethoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Uniqueness: N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide is unique due to the presence of 2,4-dimethoxyphenyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

1-N,4-N-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-29-17-9-11-19(21(13-17)31-3)25-23(27)15-5-7-16(8-6-15)24(28)26-20-12-10-18(30-2)14-22(20)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUPCROBDPVFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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